4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole, oxadiazole, thiazole, and carboxamide, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized intermediates using appropriate coupling reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the oxadiazole and thiazole rings.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
What sets 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C21H16N4O5S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C21H16N4O5S/c1-27-14-5-2-12(3-6-14)9-22-19(26)21-23-15(10-31-21)20-24-18(25-30-20)13-4-7-16-17(8-13)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,26) |
InChI Key |
VFPCGTPPNFGWSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.